N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide -

N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Catalog Number: EVT-5291935
CAS Number:
Molecular Formula: C19H21BrN2O3S
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, also known as ZENECA ZD3523 (38p), is a potent and selective leukotriene receptor antagonist. This compound exhibits a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes. It also demonstrates a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea and an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. The R enantiomer of this compound is more potent than its S enantiomer (38o).

N-(1-Ethyl-2-pyrrolidyl-methyl)2-methoxy-5-ethylsulfonylbenzamide

Compound Description: N-(1-Ethyl-2-pyrrolidyl-methyl)2-methoxy-5-ethylsulfonylbenzamide is a potent biological analog of Sulpiride. The compound has been successfully radiolabeled with Iodine-125 (125I) for use as a radioligand in the radioimmunoassay of Sulpiride-related compounds. The radiolabeling procedure involved substituting aromatic amino groups via the diazo compound.

(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (9)

Compound Description: (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (9) is a selective butyrylcholinesterase (BChE) inhibitor. It shows improved BChE inhibitory activity and good selectivity over acetylcholinesterase (AChE). Compound 9 displays anti-Aβ1–42 aggregation activity in a dose-dependent manner. Additionally, it exhibits significant protective activity against Aβ1-42-induced toxicity in a SH-SY5Y cell model.

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. It significantly potentiates hERG current amplitudes more than 10-fold, exhibiting an EC50 value of 0.5 ± 0.1 μM and a Hill slope (nH) of 3.3 ± 0.2. The primary mechanism of action involves the removal of hERG channel inactivation. ICA-105574 shifts the midpoint of the voltage-dependence of inactivation by >180 mV, from −86 to +96 mV. In isolated guinea pig ventricular cardiac myocytes, ICA-105574 induces concentration-dependent shortening of action potential duration (>70% at 3 μM), preventable by preincubation with the hERG channel blocker E-4031.

N-[(2-Bromophenyl)-4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]benzamide (23)

Compound Description: N-[(2-Bromophenyl)-4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]benzamide (23) acts as a selective inhibitor of butyrylcholinesterase (BChE). The compound demonstrates enhanced inhibitory activity against BChE and exhibits good selectivity over AChE. Furthermore, it effectively inhibits Aβ1–42 aggregation in a dose-dependent manner. In a SH-SY5Y cell model, compound 23 shows significant protection against Aβ1-42-induced toxicity.

Properties

Product Name

N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

IUPAC Name

N-(2-bromophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C19H21BrN2O3S/c1-14-6-4-5-13-22(14)26(24,25)16-11-9-15(10-12-16)19(23)21-18-8-3-2-7-17(18)20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,23)

InChI Key

ATCASRKTYPCYHC-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.